molecular formula C19H19F2N3O2S B10920169 N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide

N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10920169
M. Wt: 391.4 g/mol
InChI Key: ANJVYJPRTFNGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a sulfonamide group, and two benzyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoromethyl group:

    Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N,N-dibenzyl-1-(difluoromethyl)-5-phenyl-1H-pyrazole-4-sulfonamide
  • N,N-dibenzyl-1-(difluoromethyl)-5-ethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts specific chemical and biological properties. The combination of the sulfonamide group and the pyrazole ring also contributes to its distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different levels of activity and selectivity in various biological and chemical processes.

Properties

Molecular Formula

C19H19F2N3O2S

Molecular Weight

391.4 g/mol

IUPAC Name

N,N-dibenzyl-1-(difluoromethyl)-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H19F2N3O2S/c1-15-18(12-22-24(15)19(20)21)27(25,26)23(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3

InChI Key

ANJVYJPRTFNGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.